5-Difluoromethoxy-2-(trifluoromethyl)aniline
Overview
Description
Scientific Research Applications
Monodentate Transient Directing Group Applications
2-Fluoro-5-(trifluoromethyl)aniline has been used as a monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds. This process demonstrates high efficiency and good functional group tolerance, highlighting its potential in diverse synthetic applications (Wu et al., 2021).
Pesticide Synthesis
3,5-Bis-(trifluoromethyl)benzene, a derivative of 5-Difluoromethoxy-2-(trifluoromethyl)aniline, has been utilized in the synthetic process of novel pesticides like Bistrifluron. This compound exhibited potent growth-retarding activity against pests and is feasible for industrial production, indicating its significance in the development of efficient and low-toxicity pesticides (Liu An-chan, 2015).
Vibrational Spectra and Quantum Chemical Studies
The vibrational characteristics of compounds like 2-chloro-5-(trifluoromethyl) aniline, a related compound, have been studied to understand the influence of functional groups and their impact on molecular properties. These studies are crucial in comprehending the chemical reactivity and thermodynamic parameters of such molecules (Karthick et al., 2013).
Catalytic Applications
This compound and its derivatives have been explored for catalytic applications. For instance, palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes using a similar compound showed excellent regioselectivities and functional group compatibility, indicating the potential of these compounds in catalytic reactions (Wang et al., 2019).
Aniline Derivatives in Organic Synthesis
The synthesis of aniline derivatives, including those related to this compound, has been instrumental in developing various organic compounds. These derivatives serve as building blocks for synthesizing valuable fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).
Properties
IUPAC Name |
5-(difluoromethoxy)-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)15-4-1-2-5(6(14)3-4)8(11,12)13/h1-3,7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQUSJVAKLVWHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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